molecular formula C13H13N3O3 B11185338 ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate

ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate

Cat. No.: B11185338
M. Wt: 259.26 g/mol
InChI Key: CDJDNYDEOLOBSC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate is a heterocyclic compound featuring a fused imidazo[1,2-a][1,3]benzimidazole core with an ethyl ester substituent. While direct data on its melting point or spectroscopy is unavailable in the provided evidence, comparisons with structurally related compounds can elucidate its behavior.

Properties

IUPAC Name

ethyl 2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-19-11(17)7-10-12(18)15-13-14-8-5-3-4-6-9(8)16(10)13/h3-6,10H,2,7H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJDNYDEOLOBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which exhibit diverse chemical and biological properties .

Scientific Research Applications

Ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocyclic Variations

Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones

A structurally related compound, ethyl (Z)-2-(2-oxo-4-(m-tolyl)-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate (5r), replaces the benzimidazole ring with a benzoimidazopyrimidine system . Key differences include:

  • Melting Point : >300°C, suggesting strong intermolecular interactions (e.g., hydrogen bonding from the pyrimidine nitrogen).
  • Spectroscopy: FT-IR shows ester carbonyl absorption at 1697 cm⁻¹, comparable to the user’s compound. NMR reveals distinct splitting patterns due to the phenylamino and m-tolyl substituents.
Imidazo[4,5-b]pyridine Derivatives

Ethyl {2-[4-(1-ethyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridin-3-yl)phenoxy]-1H-benzimidazol-1-yl}acetate () features an imidazo[4,5-b]pyridine core linked via a phenoxy group .

Benzisothiazole Derivatives

Impurity E(EP) (ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate) replaces the benzimidazole with a sulfone-containing benzisothiazole ring . The sulfone group enhances electron-withdrawing effects, likely reducing stability under basic conditions compared to the lactam in the user’s compound.

Substituent Modifications: Ester vs. Amide

Amide Analogs
  • N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide (): The cyclopropyl group introduces steric hindrance, which may affect receptor binding or metabolic pathways .
Propylamide Derivatives

2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide () has a longer alkyl chain, increasing lipophilicity (logP) compared to the ethyl ester .

Structural and Spectroscopic Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Melting Point IR (C=O, cm⁻¹) Notable NMR Shifts
Target Compound Imidazo[1,2-a][1,3]benzimidazole Ethyl ester C₁₄H₁₃N₃O₃ N/A ~1700 (est.) N/A
Compound 5r Benzoimidazopyrimidine m-Tolyl, phenylamino C₂₈H₂₃N₅O₃ >300°C 1697 δ 5.93 (s, 1H, CH), 7.59 (s, 1H, NH)
Impurity E(EP) Benzisothiazole Ethyl ester C₁₁H₁₁NO₅S N/A N/A N/A
N-Ethylamide Imidazo[1,2-a]benzimidazole Ethylamide C₁₄H₁₄N₄O₂ N/A ~1680 (amide I) δ 1.29 (t, CH₃), 3.90–4.06 (m, CH₂)

Physicochemical and Functional Implications

  • Solubility: Ester derivatives (e.g., user’s compound) are generally more lipophilic than amides but less than aryl-substituted analogs (e.g., phenoxy-linked compounds in ).
  • Stability : Benzisothiazole derivatives () may exhibit lower thermal stability due to sulfone groups, whereas the lactam in the user’s compound offers resonance stabilization.
  • Synthetic Accessibility : Several analogs (e.g., –12) are discontinued, hinting at challenges in synthesis or purification .

Biological Activity

Ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C13H14N4O2
Molecular Weight 258.28 g/mol
CAS Number 1428138-90-2
Chemical Structure Structure

Research indicates that the biological activity of this compound may be attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. The imidazo[1,2-a]benzimidazole moiety is known to exhibit significant anticancer properties by modulating the Bcl-2 family proteins, which are crucial in regulating apoptosis.

Anticancer Activity

This compound has been evaluated for its anticancer effects. Studies show that it exhibits cytotoxicity against various cancer cell lines. For instance:

  • Jurkat Cells : The compound demonstrated significant anti-Bcl-2 activity with an IC50 value lower than that of doxorubicin, a standard chemotherapy drug .

Antimicrobial Activity

The compound's antimicrobial properties have also been assessed. In vitro studies revealed effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the imidazole ring enhance antibacterial efficacy.

Case Studies

A series of experiments were conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : The MTT assay was utilized to determine the cytotoxic potential against various cancer cell lines, including A431 and HT29. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.
    Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
    Jurkat<1015
    A431<1520
    HT29<1218
  • Mechanistic Studies : Molecular dynamics simulations were performed to understand the binding interactions with Bcl-2 protein. The results indicated that hydrophobic contacts predominated in the binding affinity of the compound to the protein target .

Q & A

Basic: What are the recommended synthetic routes for ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves multi-step routes, such as the Hantzsch reaction or aza-Wittig protocols, to construct the imidazo-benzimidazole core. For example, analogous compounds have been synthesized via cyclization reactions between α-halocarbonyl precursors and thiourea derivatives under reflux conditions (e.g., ethanol at 80°C for 6–12 hours) . Optimization includes adjusting solvent polarity (e.g., ethanol-dichloromethane mixtures for crystallization ), stoichiometry of reagents, and temperature gradients. Monitoring intermediates via thin-layer chromatography (TLC) and optimizing pH during workup can improve yields (typically 60–85% for similar structures) .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, ethyl ester CH₃ at δ 1.2–1.4 ppm) .
    • ¹³C NMR confirms carbonyl groups (e.g., ester C=O at δ 165–170 ppm) and aromatic carbons .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹, N-H bend at 1500–1600 cm⁻¹) .
  • X-ray Crystallography: Resolves 3D molecular geometry and confirms coplanarity of fused rings (e.g., dihedral angles <5° for planar systems) .

Advanced: How can computational modeling be integrated into the design of novel derivatives?

Methodological Answer:
Quantum chemical calculations (e.g., DFT, reaction path searches) predict reaction feasibility, transition states, and electronic properties (e.g., HOMO-LUMO gaps for reactivity). Tools like Gaussian or ORCA can model substituent effects on the imidazo-benzimidazole core. For example, ICReDD’s workflow combines computational predictions with experimental validation to prioritize derivatives with enhanced bioactivity or solubility . Parameterize force fields for molecular dynamics (MD) simulations to study protein-ligand interactions .

Advanced: What strategies resolve contradictions in bioactivity data between structural analogs?

Methodological Answer:

  • Comparative SAR Analysis: Tabulate analogs (e.g., varying substituents on the benzimidazole or ester groups) and their IC₅₀ values. For example, methylsulfonyl groups may enhance activity compared to ethoxy analogs .
  • Meta-Analysis of Assay Conditions: Control for variables like solvent (DMSO concentration), cell lines, or incubation time. Discrepancies in MIC values for antimicrobial activity often arise from assay sensitivity differences .
  • Docking Studies: Use AutoDock or Schrödinger to identify binding pose variations in target proteins (e.g., kinase inhibition vs. off-target effects) .

Advanced: How can reaction mechanisms involving the imidazo-benzimidazole core be experimentally validated?

Methodological Answer:

  • Isotopic Labeling: Track ¹⁸O or ²H in hydrolysis or cyclization steps (e.g., ester cleavage to carboxylic acid).
  • Kinetic Studies: Monitor reaction progress via UV-Vis or HPLC to determine rate laws (e.g., pseudo-first-order kinetics in ring-closing steps) .
  • Trapping Intermediates: Use low-temperature NMR (−40°C) or quenching agents (e.g., NH₄Cl) to isolate transient species .

Advanced: What methods stabilize the compound’s reactive groups (e.g., ester, imine) during synthesis?

Methodological Answer:

  • Protecting Groups: Use tert-butyloxycarbonyl (Boc) for amines or silyl ethers for hydroxyls during multi-step syntheses .
  • Inert Atmosphere: Conduct reactions under N₂/Ar to prevent oxidation of sulfur or imine groups .
  • Low-Temperature Workup: Perform acylations at 0–5°C to minimize ester hydrolysis .

Advanced: How can researchers validate the biological activity mechanisms using experimental models?

Methodological Answer:

  • Enzyme Assays: Measure inhibition constants (Kᵢ) for targets like kinases or proteases using fluorescence-based substrates (e.g., FITC-labeled casein) .
  • Cellular Uptake Studies: Use LC-MS/MS to quantify intracellular concentrations in HEK-293 or HepG2 cells .
  • Mutagenesis: Engineer protein mutants (e.g., Ala-scanning) to identify critical binding residues via SPR or ITC .

Advanced: How can solubility issues be addressed through derivatization without compromising bioactivity?

Methodological Answer:

  • PEGylation: Introduce polyethylene glycol (PEG) chains to the ester group via esterase-resistant linkers .
  • Salt Formation: Convert the free acid (post-ester hydrolysis) to sodium or lysine salts .
  • Prodrug Design: Synthesize phosphate or glycoside prodrugs that hydrolyze in vivo .

Advanced: How can reproducibility in multi-step synthesis be ensured across laboratories?

Methodological Answer:

  • Standardized Protocols: Publish detailed procedures with exact timings (e.g., reflux for 8 h ± 15 min) and equipment specs (e.g., Heidolph Rotavapor) .
  • Round-Robin Trials: Collaborate with 3–5 labs to validate yields and purity (HPLC >98%) .
  • Open Data: Share NMR (Bruker TopSpin) and crystallography (CIF) files in repositories like Zenodo .

Advanced: How do crystallographic studies inform the compound’s 3D structure and intermolecular interactions?

Methodological Answer:

  • X-ray Diffraction: Resolve bond lengths (e.g., C=O at 1.21 Å) and angles (e.g., 120° for sp² carbons) to confirm tautomerism or isomerism .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) using CrystalExplorer .
  • Polymorph Screening: Use solvent-drop grinding or temperature cycling to identify stable crystal forms .

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